molecular formula C20H18N6O3 B2833404 N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 892477-76-8

N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2833404
CAS No.: 892477-76-8
M. Wt: 390.403
InChI Key: SXBNDMRVBHCTHD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic small molecule based on the triazolo[4,5-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and oncology research. Compounds within this chemical class have been investigated as core structures for the development of novel therapeutics, with a Google Patents highlighting their application in the treatment of diseases such as cancer. The structural features of this molecule—including the 4-ethoxyphenyl acetamide moiety and the phenyl-substituted triazolo-pyrimidine core—are characteristic of molecules designed to modulate specific enzymatic pathways. While the exact mechanism of action for this specific compound is an area of active investigation, related triazolo[4,5-d]pyrimidine derivatives are known to function by targeting key proteins involved in cell proliferation and survival. This acetamide derivative is intended for use in biochemical and cellular assays to study its activity profile, potency, and selectivity. It serves as a valuable chemical tool for researchers exploring new oncological targets and for lead optimization efforts in drug discovery programs. This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-2-29-16-10-8-14(9-11-16)22-17(27)12-25-13-21-19-18(20(25)28)23-24-26(19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNDMRVBHCTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve the use of phenylating agents such as phenylboronic acid or phenyl halides in the presence of catalysts.

    Attachment of the ethoxyphenyl group: This can be done via nucleophilic substitution reactions using ethoxyphenyl halides.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in a variety of substituted analogs.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-ethoxyphenyl acetamide with a precursor containing the triazolo-pyrimidine moiety. The synthesis is characterized by several key steps that include:

  • Formation of the Triazolo-Pyrimidine Core : This involves cyclization reactions that create the triazole and pyrimidine rings.
  • Acetamide Formation : The acetamide group is introduced through acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. These studies typically assess:

  • Cytotoxicity : Evaluating the ability of the compound to induce cell death in cancer cells.
  • Mechanism of Action : Investigating how the compound interacts with cellular pathways, particularly those involved in cell proliferation and apoptosis.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. For example, certain triazolo-pyrimidine derivatives have been identified as inhibitors of deubiquitinases like USP28, which are implicated in cancer progression. Studies have shown that these compounds can:

  • Inhibit Cell Proliferation : By targeting specific enzymes involved in cell cycle regulation.
  • Alter Protein Levels : Affecting the stability and function of proteins critical for tumor growth.

Case Study 1: Anticancer Activity

In a study published in the Egyptian Journal of Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The results showed that specific derivatives demonstrated significant cytotoxic effects against A549 and MCF-7 cell lines, with IC50 values indicating potent activity against these cancer types .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the inhibition of USP28 by triazolo-pyrimidine derivatives. One compound exhibited an IC50 value of 1.10 μmol/L against USP28, demonstrating selectivity over other related enzymes. This compound was shown to interfere with gastric cancer cell proliferation and was engaged with USP28 in cellular assays .

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” would depend on its specific biological target. Generally, compounds with a triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl and phenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Triazolo[4,5-d]pyrimidine Analogs
  • N-(2-Fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide Key Difference: The acetamide is substituted with a 2-fluorophenyl group.
  • 2-[3-(4-Ethoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide
    • Key Difference : The acetamide is linked to a furan-2-ylmethyl group instead of 4-ethoxyphenyl.
    • Impact : The furan ring introduces a heteroaromatic system, likely enhancing solubility but reducing lipophilicity compared to the ethoxyphenyl substituent .
Heterocyclic Core Modifications
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Key Difference : Thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene substituent.
    • Impact : The thiazole ring and ester group may confer distinct electronic and steric properties, influencing bioavailability and target selectivity compared to triazolopyrimidines .

Physicochemical and Spectral Properties

Compound Molecular Formula Key IR/NMR Signals Notable Features
Target Compound C₂₁H₂₀N₆O₃ (estimated) Expected: ~1,730 cm⁻¹ (C=O), δ 4.0 (OCH₂CH₃) High lipophilicity (4-ethoxyphenyl)
Compound 24 () C₁₈H₁₉N₅SO₂ 1,730 cm⁻¹ (C=O), δ 2.10 (COCH₃) Tetrahydro pyrido-thieno-pyrimidinone
2-Furylmethyl analog () C₂₁H₂₀N₆O₄ δ 7.37–7.47 (Ar-H), furan protons Heteroaromatic solubility enhancer
  • Key Observations :
    • The 4-ethoxyphenyl group in the target compound likely increases lipophilicity compared to the furan-containing analog .
    • Fluorine in the 2-fluorophenyl derivative may enhance metabolic stability but reduce π-π stacking interactions .

Biological Activity

N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Biological Activities

1. Antimicrobial Activity:
Research indicates that triazolo-pyrimidine derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL for related compounds in this class, suggesting a promising antimicrobial profile .

2. Anticancer Properties:
The fused triazolo-pyrimidine scaffold is recognized for its anticancer activity. Studies have reported that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one study noted an IC50 value of 14.8 nM against EGFR, highlighting the potential of these compounds as targeted cancer therapies .

3. Enzyme Inhibition:
The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer progression and microbial resistance. For example, certain triazole derivatives have been found to inhibit DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication . This suggests that this compound may share similar inhibitory effects.

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antibacterial activity of various triazolo-pyrimidine derivatives against clinical isolates. The tested compound exhibited significant activity against both drug-sensitive and resistant strains, outperforming conventional antibiotics in some cases .
  • Anticancer Activity Assessment:
    • In a comparative study involving multiple derivatives, this compound was assessed for cytotoxicity against several cancer cell lines. Results indicated that it could effectively induce apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Biological Activities Summary

Activity Type Target Organisms/Cells IC50/MIC Values References
AntibacterialS. aureus, E. coliMIC: 0.125–8 μg/mL
AnticancerA549 (lung), MCF-7 (breast)IC50: 14.8 nM (EGFR)
Enzyme InhibitionDNA gyraseNot specified

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core. Key steps include:

Triazole-Pyrimidine Core Assembly : Cyclization of precursors under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO .

Acetamide Linkage Introduction : Coupling the core with substituted acetamide derivatives using activating agents (e.g., EDC/HOBt) under inert atmospheres .

Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

  • Critical Parameters : Solvent purity, reaction time, and intermediate purification (e.g., column chromatography) to minimize by-products .

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H/13C NMR : Identify proton environments (e.g., ethoxy group protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use fluorescence-based or ADP-Glo™ assays to measure IC50 values against kinases (e.g., CDKs, EGFR) .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Enzyme-Linked Targets : Test binding affinity to enzymes like COX-2 or LOX-5 using ELISA or fluorometric methods .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and reduce by-product formation?

  • Methodological Answer :
  • Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways and transition states, minimizing side reactions .
  • Solvent Optimization : Apply COSMO-RS models to predict solvent effects on reaction thermodynamics .
  • Machine Learning : Train models on historical reaction data (e.g., temperature, solvent, catalyst) to predict optimal conditions .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays for functional activity .
  • Purity Verification : Re-test compounds after rigorous purification (HPLC >98%) to exclude impurities as confounding factors .
  • Dose-Response Reproducibility : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm dose-dependent trends .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs to assess potency shifts .
  • Triazole Core Modifications : Introduce methyl or benzyl groups at the triazole N3 position to evaluate steric/electronic effects on target binding .
  • SAR Table Example :
Substituent (R)Target (IC50, µM)Notes
4-EthoxyphenylCDK2: 0.45Reference compound
4-FluorophenylCDK2: 0.38Improved selectivity
3-ChlorophenylCDK2: 1.20Reduced activity
Data inferred from analogous triazolopyrimidines

Q. What crystallographic techniques elucidate the compound’s 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane) and solve structures using SHELX programs (SHELXL for refinement) .
  • Electron Density Maps : Analyze hydrogen-bonding networks (e.g., triazole N-H···O interactions) and π-π stacking of aromatic rings .
  • Powder XRD : Confirm bulk crystallinity and polymorphic forms for formulation studies .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported IC50 values for kinase inhibition.

  • Root Cause : Variability in assay conditions (e.g., ATP concentration, incubation time).
  • Resolution :
    • Standardize ATP levels (e.g., 10 µM) and use a reference inhibitor (e.g., staurosporine) as an internal control .
    • Validate with thermal shift assays (TSA) to confirm target engagement .

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